molecular formula C24H26N6O6 B2858250 2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 887214-59-7

2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B2858250
CAS No.: 887214-59-7
M. Wt: 494.508
InChI Key: UVMATOLYOURISA-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the dimethoxyphenethyl and dimethoxyphenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives with different substituents. Examples include:

  • N-(3,4-dimethoxyphenethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5(6H)-yl)acetamide
  • N-(3,4-dimethoxyphenethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide

Uniqueness

The uniqueness of 2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide lies in its specific substitution pattern and the resulting chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O6/c1-33-17-7-5-15(11-19(17)35-3)9-10-25-21(31)13-29-14-26-23-22(24(29)32)27-28-30(23)16-6-8-18(34-2)20(12-16)36-4/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMATOLYOURISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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